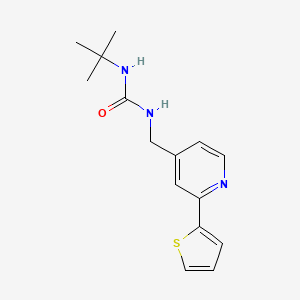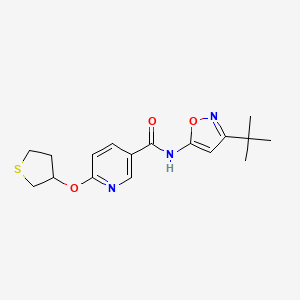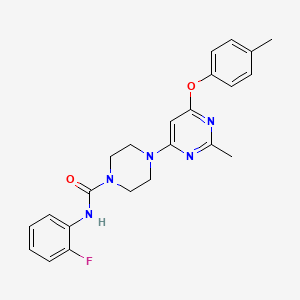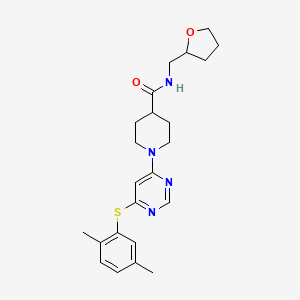
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is a chemical compound that has shown promise in scientific research applications due to its unique structure and properties.
Mécanisme D'action
The exact mechanism of action of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound in a variety of research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide. One potential direction is to further investigate its mechanism of action in order to better understand how it works and how it can be optimized for use in various research applications. Additionally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, future research could focus on developing new synthetic routes to produce this compound more efficiently and cost-effectively.
Méthodes De Synthèse
The synthesis of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 2-cyano-3,3-dimethylbutan-2-ol with 3,3-difluorocyclobutanone to form the intermediate N-(2-Cyano-3,3-dimethylbutan-2-yl)-3,3-difluorocyclobutanecarboxamide. This intermediate is then treated with acetic anhydride to yield the final product, N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide.
Applications De Recherche Scientifique
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O/c1-11(2,3)12(4,8-16)17-10(18)5-9-6-13(14,15)7-9/h9H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLUASTNVDFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-2-(3,3-difluorocyclobutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2843925.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)
![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)

![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)

